molecular formula C6H8Br4O2 B14302866 Methyl 2,4,4,4-tetrabromo-2-methylbutanoate CAS No. 118373-88-9

Methyl 2,4,4,4-tetrabromo-2-methylbutanoate

Cat. No.: B14302866
CAS No.: 118373-88-9
M. Wt: 431.74 g/mol
InChI Key: RPQONZALAZLKIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,4,4,4-tetrabromo-2-methylbutanoate is an organic compound characterized by the presence of multiple bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4,4,4-tetrabromo-2-methylbutanoate typically involves the bromination of methyl 2-methylbutanoate. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions on the molecule. The process may involve the use of bromine or bromine-containing reagents in the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4,4,4-tetrabromo-2-methylbutanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form less brominated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield methyl 2-iodo-4,4,4-tribromo-2-methylbutanoate, while reduction can produce methyl 2,4,4-tribromo-2-methylbutanoate.

Scientific Research Applications

Methyl 2,4,4,4-tetrabromo-2-methylbutanoate has several scientific research applications:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of flame retardants and other brominated compounds.

Mechanism of Action

The mechanism of action of Methyl 2,4,4,4-tetrabromo-2-methylbutanoate involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various chemical transformations. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate
  • Methyl 2,4,4,4-tetrachloro-2-methylbutanoate
  • Methyl 2,4,4,4-tetrabromo-2-ethylbutanoate

Uniqueness

Methyl 2,4,4,4-tetrabromo-2-methylbutanoate is unique due to the presence of four bromine atoms, which impart distinct chemical properties compared to its analogs with fewer bromine atoms or different halogens

Properties

CAS No.

118373-88-9

Molecular Formula

C6H8Br4O2

Molecular Weight

431.74 g/mol

IUPAC Name

methyl 2,4,4,4-tetrabromo-2-methylbutanoate

InChI

InChI=1S/C6H8Br4O2/c1-5(7,4(11)12-2)3-6(8,9)10/h3H2,1-2H3

InChI Key

RPQONZALAZLKIZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(Br)(Br)Br)(C(=O)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.